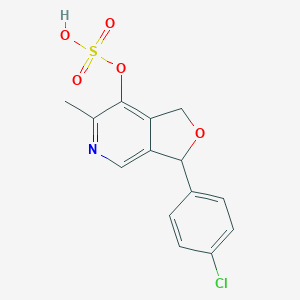

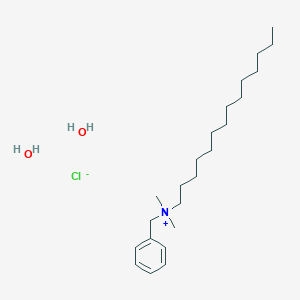

![molecular formula C7H6ClN3 B141025 4-氯-7-甲基-7H-吡咯并[2,3-d]嘧啶 CAS No. 7781-10-4](/img/structure/B141025.png)

4-氯-7-甲基-7H-吡咯并[2,3-d]嘧啶

概述

描述

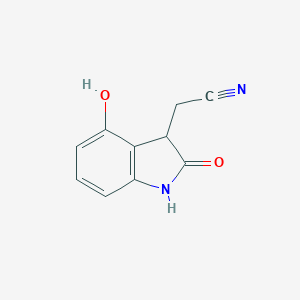

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that serves as a building block in the synthesis of various biologically active molecules. It is characterized by the presence of a pyrrolopyrimidine core structure with a chlorine atom and a methyl group at specific positions on the ring system. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research .

Synthesis Analysis

An improved synthesis method for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been developed, starting from dimethyl malonate and achieving an overall yield of 31%. This seven-step synthesis is operationally simple and practical, making it suitable for the preparation of the compound for further applications . Additionally, the synthesis of 4-substituted-7-methylpyrrolo[2,3-d]pyrimidines has been reported, where the reaction of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine with various nucleophiles such as ethanolic ammonia and thiourea leads to the formation of 4-amino and 4-thione analogs, respectively .

Molecular Structure Analysis

The molecular structure of related pyrimidine derivatives has been extensively studied. For instance, the crystal structure of a pyrido[4,3-d]pyrimidine derivative has been determined by single-crystal X-ray diffraction, revealing a nearly coplanar arrangement of the ring atoms in the pyridopyrimidinone moiety . Similarly, the crystal structure of a pyrido[1,2-a]pyrimidine hydrochloride salt has been solved, showing two conjugated aromatic rings that are almost coplanar and stabilized by intermolecular hydrogen bonds and weak π-π stacking interactions .

Chemical Reactions Analysis

The reactivity of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been explored through its reactions with different nucleophiles. The compound has been used to synthesize various substituted pyrrolopyrimidines, which are important intermediates for further chemical transformations . The presence of the chlorine atom makes it a suitable candidate for nucleophilic substitution reactions, which can lead to a diverse range of derivatives with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine and its derivatives have been characterized through various analytical techniques. Ultraviolet data and pKa values for the compound and its amino and thione analogs have been reported, providing insight into their chemical behavior and stability . These properties are crucial for understanding the compound's interactions in biological systems and its potential as a pharmacophore.

科学研究应用

医药中间体

4-氯-7-甲基-7H-吡咯并[2,3-d]嘧啶是一种用途广泛的医药中间体。 其独特的结构在合成各种医药化合物中至关重要,特别是用于癌症治疗的激酶抑制剂 .

JAK抑制剂合成

该化合物在制备JAK抑制剂(如托法替尼和鲁索利替尼)方面起着重要作用,这些抑制剂是用于治疗类风湿性关节炎等疾病的药物 .

托法替尼柠檬酸盐的制造

它用于生产托法替尼柠檬酸盐,这种药物通过抑制JAK激酶来治疗自身免疫性疾病 .

抗癌研究

作用机制

Target of Action

The primary targets of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine are kinase enzymes . These enzymes play a crucial role in cellular signaling pathways, regulating various cellular processes such as cell division, growth, and death .

Mode of Action

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine interacts with its targets, the kinase enzymes, by inhibiting their activity . This inhibition interferes with the JAK-STAT signaling pathway, a chain of interactions between proteins in the cell that is involved in cell division and death, and in tumor formation processes .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .

Result of Action

The molecular and cellular effects of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine’s action primarily involve the inhibition of kinase enzymes and disruption of the JAK-STAT signaling pathway . This disruption can lead to the treatment of various diseases, including cancer and inflammatory diseases such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, and dermatitis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine. For instance, it exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

安全和危害

未来方向

属性

IUPAC Name |

4-chloro-7-methylpyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-11-3-2-5-6(8)9-4-10-7(5)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGDLOLPALCTJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00295499 | |

| Record name | 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7781-10-4 | |

| Record name | 7781-10-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00295499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key reactions of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine described in the research?

A1: Research indicates that 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine readily reacts with various nucleophiles. For instance, reacting it with ethanolic ammonia, thiourea, or aqueous sodium sulfhydrate can yield the corresponding 4-amino or 4-thione analogs []. This reactivity highlights its potential as a versatile building block for synthesizing a range of substituted pyrrolo[2,3-d]pyrimidines.

Q2: Why is the synthesis of 9-methylpyrrolo[4,3,2-de]pyrimido[4,5-c]dihydrooxazepine significant in this context?

A2: The synthesis of 9-methylpyrrolo[4,3,2-de]pyrimido[4,5-c]dihydrooxazepine (compound 34 in the study) is particularly noteworthy because it represents a tricyclic pyrrolo[2,3-d]pyrimidine analog of the mutagenic purine N6-hydroxyadenine []. This structural similarity suggests potential applications in studying DNA replication and repair mechanisms, as well as in developing potential anticancer agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

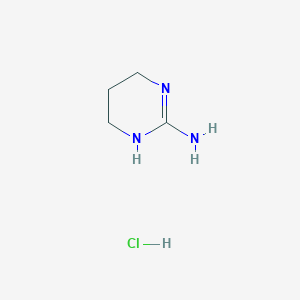

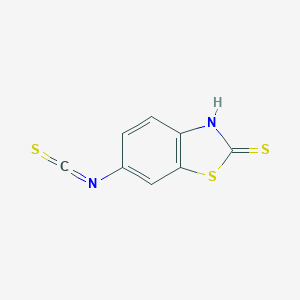

![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)

![3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B140976.png)